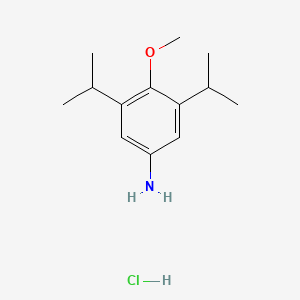

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as methoxy groups and phenylamine moieties. For instance, the first paper discusses the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, which are structurally related to methylenedioxymethamphetamine (MDMA) . The second paper examines the rearrangement of methoxypyrimidines with substituted phenyl groups , and the third paper describes the reactions of aminoisoxazolones with nitropyridine and triethylamine to form imidazopyridines and indoles . The fourth paper investigates phenylalkylamines as 5-HT(2A) partial agonists, which include methoxyphenyl substituents .

Synthesis Analysis

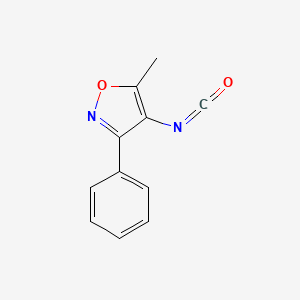

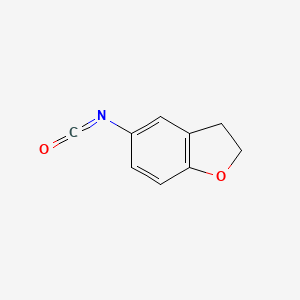

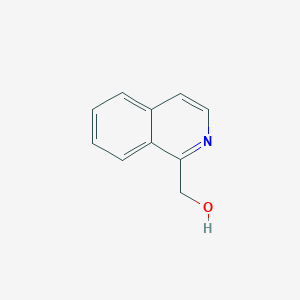

The synthesis of compounds related to "this compound" can be inferred from the methodologies described in the papers. For example, the synthesis of 4-methoxy-3-methylphenethylamines involves the use of starting materials that are likely to include methoxyphenyl precursors and subsequent functionalization of the phenethylamine core . The rearrangement reactions described in the second paper could potentially be applied to the synthesis of related pyrimidine derivatives. The third paper provides insight into the use of triethylamine as a reagent for the rearrangement of aminoisoxazolones, which could be relevant for the synthesis of compounds with similar structural features.

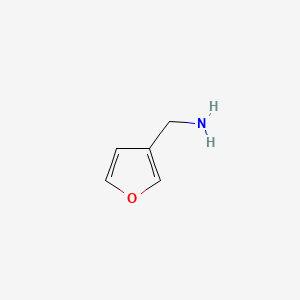

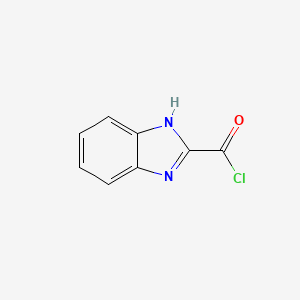

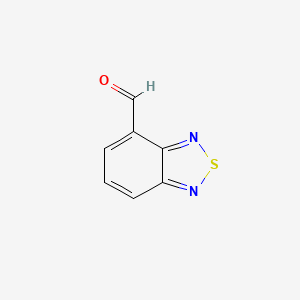

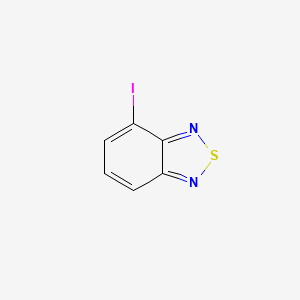

Molecular Structure Analysis

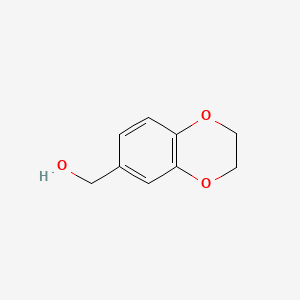

The molecular structure of "this compound" would include a phenyl ring substituted with isopropyl groups at the 3 and 5 positions and a methoxy group at the 4 position. The phenylamine moiety would be a key structural element. The papers provide information on the mass spectral analysis of related compounds, which could be used to infer the fragmentation patterns and structural features of the compound . The rearrangement reactions and the formation of different products based on substituent effects also offer insights into the molecular structure and reactivity of similar compounds.

Chemical Reactions Analysis

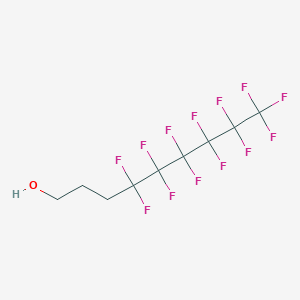

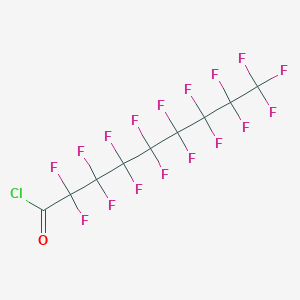

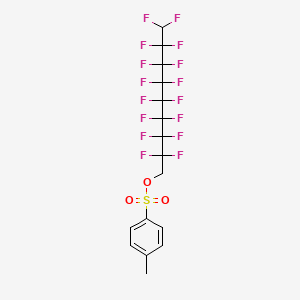

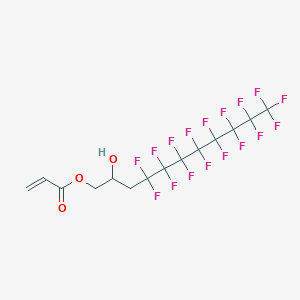

The chemical reactions involving compounds similar to "this compound" include the formation of perfluoroacyl derivatives and their subsequent fragmentation . The thermal rearrangement of methoxypyrimidines and the reaction of aminoisoxazolones with triethylamine are examples of chemical transformations that could be relevant to the compound of interest. These reactions demonstrate the influence of substituents on the reactivity and the potential pathways for structural modification.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. The gas chromatographic separation and mass spectral analysis of the 4-methoxy-3-methylphenethylamines suggest that the compound would have similar chromatographic behavior and mass spectral characteristics. The influence of substituents on the rearrangement kinetics and the formation of different reaction products also provide information on the chemical stability and reactivity of compounds with similar structures.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methoxy-3,5-di(propan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEWZSMWSCQBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387602 |

Source

|

| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473702-82-8 |

Source

|

| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.